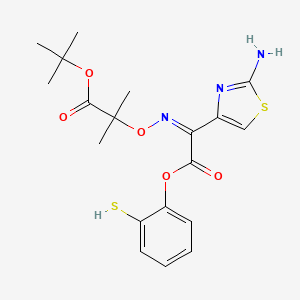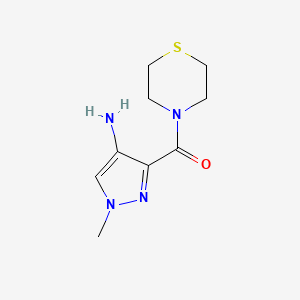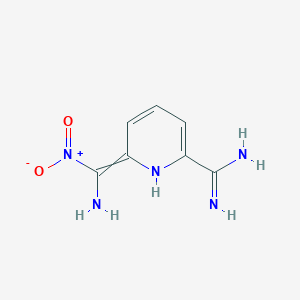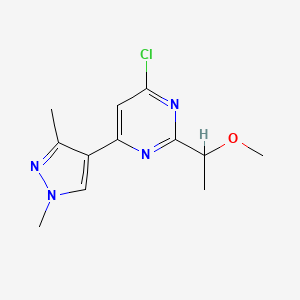
tert-Butyl2-(((1-(2-aminothiazol-4-yl)-2-(2-mercaptophenoxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl2-(((1-(2-aminothiazol-4-yl)-2-(2-mercaptophenoxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate is a complex organic compound that features a combination of thiazole, aminophenol, and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2-(((1-(2-aminothiazol-4-yl)-2-(2-mercaptophenoxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Formation of the Ester Group: The ester group is typically formed through esterification reactions involving carboxylic acids and alcohols under acidic conditions.
Final Coupling: The final step involves coupling the thiazole derivative with the ester derivative under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Material Science: It can be incorporated into polymers to modify their properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used to label proteins for imaging and tracking in biological systems.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Coatings and Adhesives: It can be used in the formulation of coatings and adhesives with specific properties.
作用機序
The mechanism of action of tert-Butyl2-(((1-(2-aminothiazol-4-yl)-2-(2-mercaptophenoxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound can also interact with cellular pathways, modulating signaling and metabolic processes.
類似化合物との比較
Similar Compounds
tert-Butyl2-(((1-(2-aminothiazol-4-yl)-2-(2-hydroxyphenoxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate: Similar structure but with a hydroxyl group instead of a mercapto group.
tert-Butyl2-(((1-(2-aminothiazol-4-yl)-2-(2-methylphenoxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate: Similar structure but with a methyl group instead of a mercapto group.
Uniqueness
The presence of the mercapto group in tert-Butyl2-(((1-(2-aminothiazol-4-yl)-2-(2-mercaptophenoxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate provides unique reactivity and binding properties, making it distinct from similar compounds
特性
分子式 |
C19H23N3O5S2 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate |
InChI |
InChI=1S/C19H23N3O5S2/c1-18(2,3)26-16(24)19(4,5)27-22-14(11-10-29-17(20)21-11)15(23)25-12-8-6-7-9-13(12)28/h6-10,28H,1-5H3,(H2,20,21)/b22-14- |
InChIキー |
SUVNXTGKXAXSIV-HMAPJEAMSA-N |
異性体SMILES |
CC(C)(C)OC(=O)C(C)(C)O/N=C(/C1=CSC(=N1)N)\C(=O)OC2=CC=CC=C2S |
正規SMILES |
CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)OC2=CC=CC=C2S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 8-bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylate](/img/structure/B11785234.png)
![Phenyl(thieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11785235.png)

![(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine](/img/structure/B11785243.png)
![Ethyl 2-(N-(3-nitrophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B11785244.png)
![Methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11785254.png)






